1-(Isocyanatométhylsulfonyl)éthane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

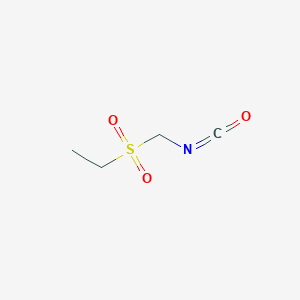

Isocyanatomethanesulfonylethane is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . It is a colorless to pale yellow liquid with a pungent odor . This compound is commonly used as a reagent in organic synthesis due to its unique reactivity.

Applications De Recherche Scientifique

Isocyanatomethanesulfonylethane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is used in the production of polymers and other industrial chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isocyanatomethanesulfonylethane can be synthesized through various methods. One common synthetic route involves the reaction of methanesulfonyl chloride with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of isocyanatomethanesulfonylethane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isocyanatomethanesulfonylethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl isocyanates.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with isocyanatomethanesulfonylethane under mild conditions.

Major Products Formed

Oxidation: Sulfonyl isocyanates.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of isocyanatomethanesulfonylethane involves its reactivity with various nucleophiles. The isocyanate group (-NCO) is highly reactive and can form stable bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the synthesis of a wide range of compounds, including pharmaceuticals and polymers .

Comparaison Avec Des Composés Similaires

Isocyanatomethanesulfonylethane can be compared with other similar compounds such as:

Isocyanatomethanesulfonylmethane: Similar in structure but with a different alkyl group.

Methanesulfonyl isocyanate: Lacks the ethane group, making it less versatile in certain reactions.

Ethyl isocyanate: Does not contain the sulfonyl group, limiting its reactivity in some applications .

Isocyanatomethanesulfonylethane stands out due to its unique combination of the isocyanate and sulfonyl groups, which provide it with a distinct reactivity profile that is valuable in various chemical syntheses and industrial applications.

Activité Biologique

Isocyanatomethanesulfonylethane (IMSE) is a compound belonging to the isocyanate family, which is known for its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of IMSE, focusing on its mechanisms of action, effects on cellular processes, and associated health risks.

Isocyanates, including IMSE, are characterized by the presence of the isocyanate functional group (-N=C=O). They are highly reactive and can interact with biological macromolecules such as proteins and nucleic acids. The biological activity of IMSE is primarily attributed to its ability to form covalent bonds with nucleophilic sites in these macromolecules, leading to modifications that can disrupt normal cellular functions.

- Protein Modification : IMSE can react with amino acids in proteins, leading to carbamylation and potentially altering protein function.

- DNA Interaction : Similar to other isocyanates, IMSE may form DNA adducts, which can result in mutagenesis and genotoxicity.

- Oxidative Stress Induction : Exposure to IMSE has been shown to increase reactive oxygen species (ROS) levels in cells, contributing to oxidative stress and cellular damage.

Biological Pathways Targeted by Isocyanatomethanesulfonylethane

Research has identified several key biological pathways affected by isocyanates, including IMSE. A study utilizing Saccharomyces cerevisiae as a model organism revealed that exposure to N-succinimidyl N-methylcarbamate (a surrogate for IMSE) affected various cellular processes:

| Biological Pathway | Effect |

|---|---|

| Chromatin Remodeling | Altered histone acetylation patterns |

| DNA Damage Response | Induction of DNA damage and repair mechanisms |

| Oxidative Stress Response | Increased ROS production |

| Cell Cycle Regulation | Delayed progression from G1 to G2 phase |

These findings suggest that IMSE may act as an epigenetic modifier and disrupt normal cell cycle progression through its interactions with critical cellular pathways .

Occupational Exposure

Isocyanates are well-documented as occupational hazards, particularly in industries using polyurethane foams. A notable case study reported a 50-year-old vehicle painter who developed asthma symptoms linked to isocyanate exposure. This patient exhibited a mixed immune response involving both Th1 and Th2 pathways, indicating that exposure to IMSE may not only induce respiratory issues but also contribute to allergic reactions over time .

Toxicological Assessments

Animal studies have demonstrated that isocyanate exposure can lead to significant lung inflammation and airway remodeling. These studies highlight the potential long-term health effects associated with chronic exposure to compounds like IMSE, emphasizing the need for protective measures in occupational settings .

Summary of Research Findings

The biological activity of isocyanatomethanesulfonylethane encompasses a range of effects on cellular processes. Key research findings include:

- Genotoxicity : Evidence suggests that IMSE can induce DNA damage through adduct formation.

- Oxidative Stress : Increased levels of ROS following exposure indicate potential cytotoxic effects.

- Inflammatory Responses : Occupational exposure has been linked to respiratory conditions such as asthma.

Propriétés

IUPAC Name |

1-(isocyanatomethylsulfonyl)ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-2-9(7,8)4-5-3-6/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQNDLLDNFTNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.